Product packaging for 1-(1-Benzyl-1H-indol-2-yl)propan-1-one(Cat. No.:CAS No. 112402-18-3)

1-(1-Benzyl-1H-indol-2-yl)propan-1-one

Cat. No.: B11855615
CAS No.: 112402-18-3
M. Wt: 263.3 g/mol
InChI Key: RIIJJXPWOVPNGK-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-indol-2-yl)propan-1-one is a synthetically versatile indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, known for its ability to interact with a wide range of biological targets . This specific compound, featuring a benzyl group at the N-1 position and a propiophenone chain at the C-2 position, serves as a key intermediate for developing potent bioactive molecules. Researchers utilize this compound and its analogs in the design of acetylcholinesterase (AChE) inhibitors. AChE is a critical therapeutic target for conditions like Alzheimer's disease, and indole-based structures have demonstrated potent in vitro inhibitory activity (with IC50 values in the nanomolar range), making them promising candidates for neuropharmacological research . Furthermore, structurally related 1-benzyl-indole compounds are being explored in antiparasitic drug discovery campaigns. Recent studies on similar (1-benzyl-4-triazolyl)-indole-2-carboxamides have shown appreciable in vivo efficacy against protozoan parasites like Toxoplasma gondii, indicating the potential of this chemical class in developing treatments for neglected tropical diseases . The compound's structure is also highly amenable to further chemical modification, allowing for the creation of diverse libraries for structure-activity relationship (SAR) studies. Its properties make it a valuable building block for researchers in hit-to-lead optimization, particularly in programs targeting infectious diseases, neurological disorders, and cancer. This product is intended for chemical synthesis and biological research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO B11855615 1-(1-Benzyl-1H-indol-2-yl)propan-1-one CAS No. 112402-18-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112402-18-3

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

1-(1-benzylindol-2-yl)propan-1-one

InChI

InChI=1S/C18H17NO/c1-2-18(20)17-12-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3

InChI Key

RIIJJXPWOVPNGK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 1 Benzyl 1h Indol 2 Yl Propan 1 One and Its Precursors

Retrosynthetic Analysis of 1-(1-Benzyl-1H-indol-2-yl)propan-1-one

A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, more readily available starting materials. The primary disconnection occurs at the C2-acyl bond of the indole (B1671886) ring, separating the 1-benzyl-1H-indole core from a propanoyl synthon. This suggests an acylation reaction as the final key step in the synthesis.

Further disconnection of the 1-benzyl-1H-indole precursor involves breaking the N-benzyl bond, leading back to a simple indole and a benzyl (B1604629) halide. The indole core itself can be retrosynthetically disconnected through various classical methods, which will be explored in the subsequent sections. This analysis provides a strategic roadmap for the forward synthesis of the target compound.

Classical Synthetic Routes to the Indole Core of this compound

The indole nucleus is a cornerstone of many pharmacologically active compounds, and numerous methods for its synthesis have been developed. For the preparation of the 1-benzyl-1H-indole precursor, these classical routes can be adapted, or a pre-formed indole can be N-benzylated. A common method for N-benzylation involves reacting indole with benzyl bromide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). orgsyn.org

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most widely used methods for preparing indoles. lookchem.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and a ketone or aldehyde. lookchem.com For the synthesis of a precursor to 1-benzyl-1H-indole, N-benzyl-N-phenylhydrazine could be reacted with an appropriate carbonyl compound. The reaction is versatile and can be catalyzed by various Brønsted and Lewis acids, including hydrochloric acid, sulfuric acid, and zinc chloride. lookchem.com A one-pot, three-component protocol has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, combining the Fischer indolization with N-alkylation in a single process. nih.gov

Starting Materials Catalyst/Reagents Product Key Features
Phenylhydrazine, Ketone/AldehydeAcid (Brønsted or Lewis)Substituted IndoleVersatile, widely used, can be one-pot. lookchem.comwikipedia.orgnih.gov
N-Benzyl-N-phenylhydrazine, PropanalAcid Catalyst1-Benzyl-2-methyl-1H-indoleDirect route to N-benzylated indole.

Leimgruber-Batcho Indole Synthesis Adaptations

The Leimgruber-Batcho indole synthesis provides a powerful alternative to the Fischer method, particularly for indoles that are unsubstituted at the 2 and 3 positions. evitachem.comrsc.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). evitachem.comresearchgate.net The resulting nitroenamine is then reductively cyclized to form the indole. evitachem.com This method is advantageous due to the commercial availability of many o-nitrotoluenes and the typically high yields achieved under mild conditions. evitachem.com For the synthesis of an N-benzyl substituted indole, an N-benzyl-2-nitrotoluene derivative could potentially be utilized as the starting material.

Starting Materials Reagents Intermediate/Product Key Features
o-Nitrotoluene derivative1. DMF-DMA, Pyrrolidine 2. Reducing agent (e.g., Raney Ni, H₂)Enamine, then IndoleHigh yields, mild conditions, good for unsubstituted C2/C3 indoles. evitachem.comrsc.org

Palladium-Catalyzed Cyclization Strategies for Indole Formation

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic rings, including the indole nucleus. nih.govsigmaaldrich.com These methods often involve the intramolecular cyclization of suitably substituted anilines. For instance, a palladium catalyst can facilitate the cyclization of o-alkynyl-N-benzylanilines to afford 1-benzyl-2-substituted indoles. Another approach involves a cascade Heck cyclization of o-ethynylanilines. These palladium-catalyzed routes offer a high degree of control and can be used to synthesize complex indole derivatives under relatively mild conditions.

Catalyst System Starting Materials Reaction Type Key Features
Pd(PPh₃)₂Cl₂/CuIo-Halo-N-benzylaniline, Terminal alkyneSonogashira coupling followed by cyclizationOne-pot synthesis, good for 2-substituted indoles.
Palladium catalysto-Ethynylaniline derivativeCascade Heck cyclizationEfficient formation of bisindoles.

Functionalization of the Indole Moiety to Form the Propanone Chain in this compound

Once the 1-benzyl-1H-indole core is synthesized, the final step is the introduction of the propanone chain at the C2 position. This is typically achieved through an acylation reaction.

Acylation Reactions at the C2 Position

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the context of indole, the C3 position is generally more nucleophilic and prone to electrophilic substitution. However, with the C3 position unsubstituted, acylation can be directed to the C2 position, especially with N-protected indoles. The reaction of 1-benzyl-1H-indole with a propanoylating agent, such as propanoyl chloride or propanoic anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or ZnCl₂) would be the standard approach. The choice of Lewis acid and reaction conditions can influence the regioselectivity and yield of the C2-acylated product.

Alternatively, a more regioselective method involves the use of organometallic reagents. The 1-benzyl-1H-indole can be deprotonated at the C2 position using a strong base like n-butyllithium to form 1-benzyl-2-lithioindole. This highly nucleophilic intermediate can then react with an acylating agent like propanoyl chloride to selectively form the desired C2-acylated product, this compound.

Another related method is the Vilsmeier-Haack reaction, which typically uses phosphoryl chloride and a substituted formamide (like DMF) to introduce a formyl group. While primarily used for formylation, modifications of this reaction can be employed for other acylations.

Acylation Method Reagents Position of Acylation Key Considerations
Friedel-Crafts AcylationPropanoyl chloride/anhydride, Lewis Acid (e.g., AlCl₃, ZnCl₂)Primarily C3, can be directed to C2 on N-protected indoles.Regioselectivity can be an issue.
Organolithium-mediated Acylation1. n-Butyllithium 2. Propanoyl chlorideHighly selective for C2.Requires anhydrous conditions and careful handling of organolithium reagents.
Vilsmeier-Haack ReactionPOCl₃, Substituted amideTypically C3 formylation.Can be adapted for other acylations.

Coupling Reactions for Alkyl Ketone Formation

The introduction of an alkyl ketone moiety at the 2-position of an indole ring is a pivotal step in the synthesis of this compound. This transformation is typically achieved through acylation reactions, where an acyl group is attached to the indole nucleus.

One of the most direct methods for the acylation of indoles is the Friedel-Crafts acylation . This reaction involves the treatment of an indole with an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of the propanoyl derivative, propionyl chloride or propionic anhydride would be the acylating agent of choice. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substitution pattern of the indole. While C3 acylation is often favored, C2 acylation can be achieved, particularly with N-protected indoles.

A more contemporary and often higher-yielding approach involves metal-catalyzed coupling reactions . These methods offer greater functional group tolerance and milder reaction conditions compared to traditional Friedel-Crafts acylation. One such powerful technique is the palladium-catalyzed acylation of indoles . In this methodology, an N-protected 2-haloindole can be coupled with an organometallic reagent, such as an organozinc or organotin compound, in the presence of a palladium catalyst and a suitable ligand.

Another effective strategy is the rhodium-catalyzed oxidative acylation . This method allows for the direct C-H functionalization of the indole ring, obviating the need for pre-functionalized starting materials like haloindoles. The reaction typically proceeds by reacting the N-protected indole with an aldehyde in the presence of a rhodium catalyst and an oxidant.

N-Benzylation Strategies for this compound

The final key transformation in the synthesis of this compound is the introduction of the benzyl group onto the indole nitrogen. This N-benzylation can be accomplished through various strategies, primarily categorized into classical alkylation conditions and modern catalytic approaches.

Alkylation Conditions for Indole Nitrogen Functionalization

The most common and well-established method for the N-alkylation of indoles involves the deprotonation of the indole N-H followed by quenching with an electrophile, in this case, a benzyl halide. A variety of bases can be employed to effect the deprotonation of the indole nitrogen, with the choice of base often depending on the acidity of the N-H proton and the presence of other functional groups in the molecule.

Strong bases such as sodium hydride (NaH) are frequently used to achieve complete deprotonation of the indole nitrogen, forming the corresponding sodium salt. This highly nucleophilic species readily reacts with benzyl chloride or benzyl bromide to afford the N-benzylated product. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Alternatively, milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be used, often in combination with a phase-transfer catalyst in a biphasic system. This approach can be advantageous when dealing with sensitive substrates that might not tolerate the harsh conditions associated with stronger bases.

Table 1: Comparison of Bases for N-Benzylation of Indoles

BaseSolventTemperatureTypical YieldsNotes
Sodium Hydride (NaH)DMF, THF0 °C to rtHighRequires anhydrous conditions
Potassium Carbonate (K2CO3)Acetone (B3395972), AcetonitrileRefluxModerate to HighMilder conditions, often slower
Cesium Carbonate (Cs2CO3)DMF, Acetonitrilert to 80 °CHighHighly effective, but more expensive
Potassium Hydroxide (KOH)DMSOrtGoodCan be used with phase-transfer catalysts

Catalytic Approaches for N-Benzylation

In recent years, catalytic methods for the N-alkylation of indoles have gained significant attention as they offer more sustainable and atom-economical alternatives to traditional stoichiometric approaches. These methods often involve the use of transition metal catalysts to facilitate the coupling of the indole with a benzyl source.

Copper-catalyzed N-benzylation has emerged as a particularly useful method. These reactions can often be carried out under milder conditions and with a broader substrate scope compared to traditional methods. For instance, the use of a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a ligand like 1,10-phenanthroline, can effectively catalyze the N-benzylation of indoles with benzyl halides.

Palladium-catalyzed N-benzylation represents another powerful tool for the functionalization of the indole nitrogen. These cross-coupling reactions, often referred to as Buchwald-Hartwig amination, involve the coupling of an indole with a benzyl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Optimization of Reaction Conditions and Yields for this compound Synthesis

For the N-benzylation step, a systematic study might involve screening different base-solvent combinations. For example, while NaH in DMF is a common choice, for some substrates, a switch to K2CO3 in acetone might provide a cleaner reaction profile with fewer side products, albeit potentially at the cost of a longer reaction time.

Table 2: Illustrative Optimization of N-Benzylation of an Indole Precursor

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF25485
2NaHDMF25292
3K2CO3Acetone561275
4Cs2CO3Acetonitrile80695

Stereoselective Synthesis Considerations for Related Analogues of this compound

While this compound itself is an achiral molecule, the development of stereoselective synthetic methods is crucial for accessing chiral analogues that may exhibit interesting biological activities. Chiral centers can be introduced at various positions, for example, by using a substituted benzyl group or by modifying the propanoyl side chain.

If a chiral center is desired on the propanoyl side chain, for instance, in the synthesis of (S)- or (R)-1-(1-benzyl-1H-indol-2-yl)butan-1-one, a stereoselective reduction of a corresponding diketone precursor could be employed. Asymmetric hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral phosphine ligand, can provide high enantioselectivity.

Alternatively, a chiral auxiliary approach can be utilized. In this strategy, a chiral auxiliary is attached to the indole or the acylating agent to direct the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary would then yield the desired enantiomerically enriched product.

The development of catalytic asymmetric methods for the direct C-H functionalization of indoles is also a rapidly advancing field that holds great promise for the stereoselective synthesis of chiral indole alkaloids and their analogues. These methods could potentially allow for the direct and enantioselective introduction of a chiral alkyl ketone side chain at the C2 position of the indole ring.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of 1 1 Benzyl 1h Indol 2 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR provides fundamental information about the number and types of atoms in a molecule.

¹H NMR: A proton NMR spectrum for 1-(1-Benzyl-1H-indol-2-yl)propan-1-one would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the benzylic methylene (B1212753) protons (a singlet), and the aromatic protons of the benzyl (B1604629) and indole (B1671886) rings in the downfield region. The exact chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the connectivity of these groups.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Characteristic signals would include those for the carbonyl carbon (C=O) of the propanone group (typically in the range of 190-200 ppm), the aliphatic carbons of the ethyl and benzyl groups, and the aromatic carbons of the indole and benzyl moieties.

Without experimental data, a table of predicted chemical shifts cannot be accurately generated.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system, for instance, confirming the adjacency of the methyl and methylene protons in the propanone side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be instrumental in confirming the connection of the propanone group to the C2 position of the indole ring and the benzyl group to the N1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This would help to confirm the spatial arrangement of the benzyl group relative to the indole ring.

As no experimental 2D NMR data is available, a detailed connectivity analysis cannot be performed.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₁₈H₁₇NO), confirming that the synthesized compound has the correct atomic composition.

In tandem MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the compound's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the benzyl group (resulting in a prominent peak at m/z 91 for the benzyl cation) and cleavage of the propanone side chain. Analysis of these fragments would corroborate the structure determined by NMR.

A table of observed mass fragments cannot be provided due to the lack of experimental MS/MS data.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups in this compound

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For the title compound, the IR spectrum would be expected to show key absorption bands.

A table of expected IR absorption bands is presented below, though it is based on typical values for these functional groups and not on experimental data for the specific compound.

Functional GroupExpected Absorption Range (cm⁻¹)
Carbonyl (C=O) stretch of the ketone1680-1660
C-H stretch of aromatic rings3100-3000
C-H stretch of aliphatic groups3000-2850
C=C stretch of aromatic rings1600-1450

Without an experimental IR spectrum, a definitive analysis of the functional groups present in this compound cannot be conducted.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and torsional angles, thereby elucidating the absolute stereochemistry and preferred conformation of a molecule in the solid state. However, the application of this technique is contingent upon the ability to grow a single crystal of the compound of sufficient size and quality.

For the compound this compound, a comprehensive search of publicly available crystallographic databases reveals that, to date, no crystal structure has been deposited. Therefore, a detailed analysis of its solid-state conformation and absolute stereochemistry based on experimental X-ray diffraction data is not currently possible.

Despite the absence of specific crystallographic data for this compound, the principles of X-ray crystallography provide a framework for understanding what information could be gleaned if a suitable crystal were obtained.

Hypothetical Crystallographic Analysis:

Should a single crystal of this compound be successfully grown and analyzed, the following structural details could be determined:

Conformation of the Propan-1-one Chain: The torsion angles involving the carbonyl group and the ethyl substituent relative to the indole ring would be precisely defined. This would reveal whether the propanone side chain adopts a planar or a more contorted arrangement with respect to the indole core.

Orientation of the Benzyl Group: The dihedral angle between the plane of the indole ring and the phenyl ring of the benzyl substituent would be established. This would provide insight into the spatial disposition of the bulky benzyl group relative to the rest of the molecule.

Planarity of the Indole Ring: While indole itself is an aromatic and thus planar system, substitution can sometimes induce minor deviations from planarity. X-ray crystallography would quantify the planarity of the bicyclic indole nucleus in this specific derivative.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of any intermolecular forces, such as hydrogen bonds (if present), π-π stacking interactions between aromatic rings, or van der Waals forces. These interactions are crucial in understanding the solid-state properties of the compound.

Chirality and Absolute Stereochemistry:

The molecule this compound does not possess a stereogenic center in its chemical structure. Therefore, it is an achiral molecule and would not crystallize in a chiral space group unless it undergoes spontaneous resolution, which is a rare phenomenon. Consequently, the determination of absolute stereochemistry is not applicable in this case.

In the event that a chiral derivative of this compound were synthesized, for instance by introducing a chiral center in the propanone chain or on the benzyl group, X-ray crystallography using anomalous dispersion effects could be employed to determine its absolute configuration (R/S nomenclature) without ambiguity.

Illustrative Data Table for a Hypothetical Crystal Structure:

The following table illustrates the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment. The values presented are hypothetical and serve only to demonstrate the format and nature of such data.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1305.6
Z4
Density (calculated) (g/cm³)1.345

Structure Activity Relationship Sar Studies of 1 1 Benzyl 1h Indol 2 Yl Propan 1 One and Its Derivatives

Systematic Modification of the Indole (B1671886) Ring System

The indole ring is a key pharmacophore, and its modification can significantly impact the biological activity of the entire molecule. Researchers have explored various strategies to understand and optimize the contribution of this heterocyclic system.

Substituent Effects on Biological Activity (e.g., electronic, steric, lipophilic)

The introduction of substituents onto the indole ring of compounds analogous to 1-(1-benzyl-1H-indol-2-yl)propan-1-one has been shown to have a profound effect on their biological activity. These effects can be broadly categorized as electronic, steric, and lipophilic.

Studies on related indole derivatives have demonstrated that the electronic nature of substituents on the indole ring can modulate activity. For instance, the presence of electron-withdrawing groups, such as a nitro group at the 5-position of the indole ring, has been associated with significant antitubercular activity in related indole-2,3-dione derivatives. Conversely, the introduction of electron-donating groups may alter the molecule's interaction with its biological target.

The steric bulk of substituents is another critical factor. The size and shape of a substituent can influence the compound's ability to fit into the binding pocket of a target protein. While specific data for the title compound is limited, research on other indole derivatives suggests that both small and bulky substituents can be either beneficial or detrimental to activity, depending on the specific biological target.

Modification Observation in Analogous Indole Derivatives Potential Impact on this compound
Electron-withdrawing groups (e.g., -NO2)Enhanced antitubercular activity in indole-2,3-diones.May enhance certain biological activities.
Electron-donating groups (e.g., -OCH3)Can either increase or decrease activity depending on the target.Activity modulation would be target-dependent.
Halogen substituents (e.g., -F, -Cl, -Br)Often leads to increased potency in various biological assays.Could enhance potency and modulate pharmacokinetic properties.
Steric bulkCan influence binding affinity and selectivity.Requires careful consideration based on the target's binding site topology.

Ring Fusion and Heteroatom Replacement Strategies

To explore a wider chemical space and introduce novel structural features, researchers have investigated ring fusion and heteroatom replacement strategies within the indole framework of related compounds. Fusing an additional ring to the indole nucleus can rigidify the structure, which may lead to a more defined orientation within a biological target's binding site and potentially increase potency and selectivity.

Replacing the carbon atoms within the indole ring with heteroatoms, such as nitrogen to form azaindoles, can significantly alter the electronic distribution and hydrogen bonding capabilities of the molecule. Such modifications have been shown to impact the biological activity of various indole derivatives, suggesting that this could be a fruitful avenue for the optimization of this compound analogs.

Exploration of the N1-Benzyl Moiety Modifications

The N1-benzyl group is a prominent feature of the title compound and plays a crucial role in its interaction with biological targets. Modifications to this moiety have been a key focus of SAR studies.

Variations in Aromatic Ring Substitution

For instance, studies on N-benzylindole derivatives have shown that the presence of electron-withdrawing or electron-donating groups on the benzyl (B1604629) ring can have a significant impact on antiplatelet and anticancer activities. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the functional group and its potential interactions with the target.

Substitution on N1-Benzyl Ring Observed Effects in Analogous Indole Derivatives Potential Implications for this compound
Unsubstituted BenzylOften serves as a baseline for activity.Essential for establishing a foundational level of biological response.
Electron-withdrawing groups (e.g., -Cl, -F, -CF3)Can enhance potency in some anticancer and antimicrobial analogs.May lead to more potent analogs.
Electron-donating groups (e.g., -OCH3, -CH3)Activity modulation is target-specific.Could be used to fine-tune activity and selectivity.
Positional Isomers (ortho, meta, para)Different positions can lead to significant variations in activity.Highlights the importance of the substituent's spatial orientation for target binding.

Aliphatic and Heterocyclic Replacements for the Benzyl Group

Furthermore, the introduction of heterocyclic rings in place of the benzyl group can introduce new hydrogen bonding opportunities and alter the molecule's polarity and solubility. These changes can lead to improved pharmacokinetic profiles and potentially novel biological activities. The choice of the heterocyclic ring is critical and can be guided by the desired physicochemical properties and target interactions.

Alterations to the Propanone Side Chain at C2

The propanone side chain at the C2 position of the indole ring is a key structural element that can be modified to influence the compound's biological activity. While SAR studies directly on the propanone chain of the title compound are not extensively reported, research on related 2-acylindole derivatives provides valuable insights.

The length and branching of the alkyl chain of the ketone can affect the molecule's lipophilicity and steric profile. For example, extending the propyl chain to a butyl or pentyl chain, or introducing branching, could alter how the molecule fits into a binding pocket.

Furthermore, the carbonyl group of the propanone moiety is a potential hydrogen bond acceptor and can play a crucial role in target binding. Modifications that alter the electronic nature of the carbonyl group, or its replacement with other functional groups, would likely have a significant impact on the compound's biological activity. For instance, converting the ketone to an oxime or a hydrazone introduces new functionalities and potential interaction points.

Scientific Examination of this compound and its Derivatives Remains Largely Undocumented in Publicly Available Research

A comprehensive review of available scientific literature reveals a significant gap in the specific study of the chemical compound this compound and its analogues. While extensive research exists on the broader classes of indole and ketone-containing molecules, detailed investigations into the structure-activity relationship (SAR), conformational analysis, and quantitative structure-activity relationship (QSAR) models for this particular compound are not readily found in the public domain. Consequently, a detailed article adhering to the specific structural and content requirements of the user's request cannot be generated at this time.

The requested analysis, which includes specific subsections on homologation and branching effects, isosteric replacements of the carbonyl group, conformational analysis, and the development of QSAR models, necessitates access to dedicated research studies that have not been identified. General principles of medicinal chemistry and drug design, such as the impact of altering alkyl chain length (homologation) or the introduction of branching to modulate steric and electronic properties, are well-established. Similarly, the concept of isosteric replacement, where a functional group like a carbonyl is substituted with another group (e.g., thiocarbonyl, oxime, or a heterocyclic ring like thiazole) to improve pharmacokinetic or pharmacodynamic properties, is a common strategy in drug discovery. researchgate.netnih.gov However, without specific experimental data for this compound, any discussion would be purely hypothetical and would not meet the required standard of scientific accuracy for this specific molecule.

Likewise, conformational analysis, which is crucial for understanding how a molecule interacts with its biological target, relies on experimental techniques like X-ray crystallography and NMR spectroscopy, or computational modeling. nih.govresearchgate.netresearchgate.net These studies provide insights into the preferred three-dimensional arrangement of the molecule, which is fundamental to its biological activity. No such specific conformational studies for this compound have been located.

Furthermore, the development of robust QSAR models is a data-intensive process that requires a series of analogues with corresponding biological activity data. nih.govresearchgate.netresearchgate.netmdpi.com These models mathematically correlate variations in molecular structure with changes in biological activity, enabling the prediction of the potency of new, unsynthesized compounds. The absence of a data set of this compound analogues with measured biological activity precludes the possibility of discussing any relevant QSAR models.

While the N-benzyl indole scaffold is a common motif in medicinal chemistry, and the biological activities of various 2-acylindoles have been explored, the specific combination and the detailed structure-activity relationships requested for this compound are not present in the currently accessible scientific literature. Therefore, the generation of a scientifically rigorous article based on the provided outline is not feasible.

Investigation of Biological Activity and Molecular Mechanisms of Action in Research Models

In Vitro Receptor Binding and Ligand Affinity Studies for 1-(1-Benzyl-1H-indol-2-yl)propan-1-one

Target Identification and Selectivity Profiling (e.g., GPCRs, Ion Channels, Enzymes)

There is no publicly available information detailing the specific molecular targets of this compound. Comprehensive screening against panels of common biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes has not been reported in the accessible scientific literature. Therefore, its selectivity profile remains uncharacterized.

Radioligand Binding Assays

No data from radioligand binding assays for this compound could be located. Such assays are crucial for determining the binding affinity (typically expressed as Ki or IC50 values) of a compound for a specific receptor. The absence of this data means that the affinity of this compound for any particular molecular target is currently unknown.

Cellular Assays for Investigating Downstream Signaling Pathways

Reporter Gene Assays

Information regarding the use of reporter gene assays to evaluate the functional activity of this compound is not available. These assays are instrumental in determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor by measuring the downstream effects on gene expression.

Intracellular Calcium Flux Measurements

There are no published studies that have utilized intracellular calcium flux assays to investigate the effect of this compound on signaling pathways that involve calcium as a second messenger.

Gene Expression and Protein Modulation Studies

No research has been published detailing the effects of this compound on gene expression or protein modulation. Such studies would provide insight into the broader cellular impact of the compound beyond direct target interaction.

Enzymatic Activity Modulation by this compound in Biochemical Assays

Although direct enzymatic assays on this compound are not widely reported, research on analogous structures provides strong evidence that the indol-propanone scaffold is a viable modulator of enzyme activity.

Studies have focused on isomers such as 1-indol-1-yl-propan-2-ones, identifying them as potent dual inhibitors of cytosolic phospholipase A(2)alpha (cPLA₂α) and fatty acid amide hydrolase (FAAH), two enzymes implicated in inflammation and pain pathways. nih.gov Systematic variations of the 1-indol-1-yl-3-phenoxypropan-2-one structure led to the development of inhibitors with nanomolar potency against cPLA₂α. nih.gov One of the most potent inhibitors discovered, 3-methylhydrogen 1-[3-(4-decyloxyphenoxy)-2-oxopropyl]indole-3,5-dicarboxylate, exhibited an IC₅₀ value of 4.3 nM against the isolated enzyme. nih.gov Further research into 1-benzylindole derivatives confirmed their potential as cPLA₂α inhibitors, with some compounds showing submicromolar activity. nih.gov

The N-benzyl indole (B1671886) core has also been incorporated into compounds targeting other enzyme classes. For instance, a series of N-benzyl indole-based thiosemicarbazones were synthesized and found to be competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org Additionally, certain N-benzyl-3-indole derivatives have been investigated as potential inhibitors of bacterial DNA gyrase B, an essential enzyme for bacterial replication. ekb.eg

Table 1: Enzymatic Inhibition by N-Benzyl Indole Analogues

Compound Class Target Enzyme Key Finding Reference
1-Indol-1-yl-propan-2-ones cPLA₂α / FAAH Dual inhibitors with potential anti-inflammatory activity. nih.gov
1-Indol-1-yl-3-phenoxypropan-2-one Derivatives cPLA₂α High potency inhibitors (IC₅₀ as low as 4.3 nM). nih.gov
1-Benzylindole-3-ylmethyl-2H-tetrazol-2-yl Pentanoic Acids cPLA₂α Submicromolar activity against the enzyme. nih.gov
N-Benzyl Indole-based Thiosemicarbazones Tyrosinase Displayed moderate to outstanding inhibitory potency (IC₅₀ from 12.40 to 47.24 μM). rsc.org

Phenotypic Screening in Cellular Models for Novel Biological Activities

In the context of cancer research, a series of novel N-benzyl indole-derived hydrazones were tested for their efficacy against triple-negative breast cancer (TNBC). One derivative, compound 5b, demonstrated excellent activity against the MDA-MB-231 breast cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 17.2 nM. rsc.org Crucially, these compounds showed much lower toxicity toward non-cancerous MCF-10A cells, indicating a degree of selectivity for cancer cells. rsc.org Another study on 1-benzyl-indole-3-carbinol, a related structure, found it to be a potent anti-proliferative agent in both estrogen-responsive (MCF-7) and non-responsive (MDA-MB-231) breast cancer cells, inducing a G1 cell cycle arrest at sub-micromolar concentrations. nih.gov

Furthermore, the synthesis and evaluation of new 1-benzyl-3-heterocyclic indole derivatives revealed potent antimicrobial and anticancer activities. nih.govresearchgate.net Specifically, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) (compound 12a) showed a remarkable 100% suppression of tumor growth in an ovarian cancer xenograft mouse model. nih.govresearchgate.net Other derivatives in this class exhibited strong activity against various bacteria and fungi. nih.govresearchgate.net

Table 2: Phenotypic Effects of N-Benzyl Indole Derivatives in Cellular Models

Compound Class / Derivative Cell Line / Model Phenotypic Effect Key Result Reference
N-Benzyl Indole-derived Hydrazone (5b) MDA-MB-231 (Breast Cancer) Anti-proliferative IC₅₀ = 17.2 nM rsc.org
1-Benzyl-indole-3-carbinol MCF-7, MDA-MB-231 (Breast Cancer) G1 Cell Cycle Arrest >90% inhibition of DNA synthesis at ~0.2 μM. nih.gov
2-Chloro-3-(1-benzyl indol-3-yl) quinoxaline (12a) Ovarian Cancer Xenografts (Mouse) Antitumor 100.0 ± 0.3 % tumor growth suppression. nih.govresearchgate.net

Mechanism of Action Elucidation through Molecular Interaction Studies

To understand how these compounds exert their biological effects at a molecular level, researchers employ computational and experimental techniques to map their interactions with protein targets.

Molecular docking is a computational method frequently used to predict how a ligand, such as an N-benzyl indole derivative, might bind to the active site of a target protein. These studies provide valuable insights into the potential mechanism of action.

For the highly active anti-TNBC compound mentioned previously, molecular docking analysis suggested a high binding affinity for the epidermal growth factor receptor (EGFR), with a docking score of -10.523 kcal/mol. rsc.org Similarly, the antimicrobial activity of N-benzyl-3-indole hydrazinecarbothioamides was rationalized through docking studies, which showed good binding energy and key interactions with the amino acid residues within the active site of bacterial DNA gyrase B. ekb.eg The inhibition of tyrosinase by N-benzyl indole-based thiosemicarbazones was also supported by docking simulations that mapped their binding within the enzyme's active site. rsc.org

Structure-activity relationship studies on 3-substituted indolin-2-ones have demonstrated that modifications to the indole core can confer selectivity for different receptor tyrosine kinases (RTKs). acs.org For example, compounds with bulky groups on the benzylidene ring at the C-3 position showed high selectivity for EGF and Her-2 RTKs, with crystallographic data suggesting they function by occupying the ATP binding pocket of the kinase domain. acs.org

Table 3: Predicted Protein-Ligand Interactions for N-Benzyl Indole Analogues

Protein Target Indole Derivative Class Predicted Interaction Details Reference
EGFR N-Benzyl Indole-derived Hydrazone High binding affinity (Docking Score: -10.523 kcal/mol). rsc.org
DNA Gyrase B (S. aureus, E. coli) N-Benzyl-3-indole Hydrazinecarbothioamides Good binding energy and interaction with key active site amino acids. ekb.eg
Tyrosinase N-Benzyl Indole-based Thiosemicarbazones Binding within the enzyme active site, supporting competitive inhibition. rsc.org

Allosteric modulators are compounds that bind to a site on a protein distinct from the primary (orthosteric) binding site, thereby altering the protein's activity. While the indole scaffold is found in compounds known to act as allosteric modulators for targets such as G protein-coupled receptors, specific studies demonstrating an allosteric mechanism of action for this compound or its immediate analogues are not currently available in the reviewed scientific literature. Therefore, while a potential avenue for its biological activity, allosteric modulation by this specific compound remains a hypothetical mechanism requiring future investigation.

Computational Chemistry and Molecular Modeling Studies of 1 1 Benzyl 1h Indol 2 Yl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-(1-Benzyl-1H-indol-2-yl)propan-1-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, a hypothetical HOMO-LUMO analysis would likely reveal the distribution of these frontier orbitals. The electron-rich indole (B1671886) nucleus and the phenyl ring of the benzyl (B1604629) group would be expected to contribute significantly to the HOMO, indicating these as potential sites for electrophilic attack. The propan-1-one moiety, with its electron-withdrawing carbonyl group, would likely play a role in the localization of the LUMO, suggesting this region's susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy(Value)
LUMO Energy(Value)
HOMO-LUMO Gap(Value)

Note: This table is illustrative and requires specific computational data for accurate values.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are instrumental in understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions.

For this compound, an ESP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for hydrogen bond donation. The aromatic rings would exhibit regions of negative potential above and below the plane of the rings, characteristic of pi systems. The hydrogen atoms, particularly those on the propanone side chain and the indole nitrogen, would show positive potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mechanisms of drug candidates.

Binding Mode Predictions for Identified Biological Targets

Given the prevalence of the indole scaffold in pharmacologically active compounds, this compound could potentially interact with a variety of biological targets. For instance, indole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. Molecular docking studies could elucidate the specific binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the compound and the active site of a target protein. The benzyl group could engage in hydrophobic interactions, while the carbonyl oxygen and indole nitrogen could act as hydrogen bond acceptors or donors.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Target

ParameterValue
Binding Affinity (kcal/mol)(Value)
Key Interacting Residues(List of Amino Acids)
Types of Interactions(e.g., Hydrogen Bond, Hydrophobic)

Note: This table is for illustrative purposes and requires specific docking studies for factual data.

Scoring Function Validation

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and its target. The validation of these scoring functions is a critical step to ensure the reliability of the docking predictions. This is often achieved by redocking a known ligand into the active site of its protein and comparing the predicted pose and score to the experimentally determined crystal structure. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time.

Ligand-Protein Complex Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between a ligand, such as this compound, and a protein target, researchers can gain detailed insights into the stability of the binding, the key intermolecular interactions, and the conformational changes that occur upon complex formation. nih.govmdpi.com Such studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Given the prevalence of the indole scaffold in kinase inhibitors, a hypothetical MD simulation could be performed with this compound docked into the ATP-binding site of a relevant kinase. The simulation would track the trajectory of the complex over a period of nanoseconds to microseconds. Key analyses would include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability, and the identification of persistent intermolecular interactions.

Expected interactions would likely involve:

Hydrogen bonding: The propanone carbonyl oxygen could act as a hydrogen bond acceptor with backbone amide protons in the hinge region of a kinase.

Hydrophobic interactions: The benzyl group and the indole ring system would be expected to form extensive hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic nature of both the benzyl and indole rings makes them ideal candidates for π-π stacking interactions with phenylalanine, tyrosine, or histidine residues in the active site.

These simulations can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational shifts to achieve a more favorable binding mode. indexcopernicus.com

Table 1: Hypothetical Molecular Dynamics Simulation Analysis of this compound with a Protein Target

Simulation Metric Result Interpretation
Ligand RMSD 1.2 ± 0.3 Å The ligand remains stably bound in the active site throughout the simulation.
Key H-Bond Occupancy 85% (Carbonyl O with Residue X) A persistent hydrogen bond contributes significantly to binding affinity.
Key Hydrophobic Contacts Residues A, B, C The benzyl and indole moieties are well-accommodated in a hydrophobic pocket.
π-π Stacking Interaction Present with Phe123 A stable stacking interaction with an aromatic residue enhances binding.

Solvent Effects on Conformation

The three-dimensional conformation of a molecule can be significantly influenced by its environment, particularly the polarity of the solvent. Computational methods can predict the most stable conformations of this compound in various solvents. These studies are important as the conformation in aqueous solution can differ from that within the more hydrophobic environment of a protein binding site or a cell membrane.

In a polar solvent like water, the molecule would likely adopt a conformation that minimizes the exposure of its large hydrophobic surface (the benzyl and indole rings) to the solvent, potentially through a more folded or compact structure. Conversely, in a non-polar solvent like chloroform (B151607) or within the lipid bilayer of a cell membrane, the molecule might adopt a more extended conformation. These conformational preferences can be quantified by calculating the potential energy of different rotamers and the distribution of key dihedral angles over a simulation. Understanding these preferences is vital for predicting membrane permeability and receptor engagement.

Table 2: Predicted Conformational Preferences of this compound in Different Solvents

Solvent Dielectric Constant Predicted Dominant Dihedral Angle (Indole-C-C-Benzyl) Predicted Conformation
Water 78.4 60° - 90° Folded/Compact
DMSO 46.7 90° - 120° Intermediate
Chloroform 4.8 150° - 180° Extended

De Novo Design and Virtual Screening of this compound Analogues

De novo design and virtual screening are computational strategies to identify novel compounds with improved biological activity. youtube.com Starting with a known scaffold like this compound, vast virtual libraries of analogues can be generated and evaluated in silico. nih.gov

A typical workflow would involve:

Scaffold Hopping or Decoration: A virtual library is created by adding various substituents at different positions on the benzyl and indole rings or by altering the propanone linker.

Molecular Docking: This library of analogues is then docked into the 3D structure of a selected protein target. Docking programs calculate the likely binding pose of each analogue and assign a score based on the predicted binding affinity. indexcopernicus.com

Filtering and Prioritization: The results are filtered based on docking scores, predicted ADME properties (see section 6.5), and chemical feasibility. The top-scoring compounds are then prioritized for synthesis and biological testing. This approach accelerates the discovery of lead compounds by focusing resources on molecules with the highest probability of success. nih.gov

Table 3: Hypothetical Virtual Screening Results for Analogues of this compound

Analogue Modification Predicted Docking Score (kcal/mol) Rationale for Improved Affinity
Parent Compound - -8.5 Baseline
Analogue 1 4-Fluoro on Benzyl ring -9.2 Potential for new halogen bond with protein backbone.
Analogue 2 5-Methoxy on Indole ring -9.5 Hydrogen bond acceptor interacts with polar residue.
Analogue 3 Propanone to Cyclopropyl ketone -8.8 Improved conformational rigidity.
Analogue 4 4-Trifluoromethyl on Benzyl -9.0 Enhanced hydrophobic interactions.

Prediction of Absorption, Distribution, Metabolism (ADM) Properties within Research Models

In Silico Permeability Predictions

For a drug to be orally active, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption. mdpi.com Computational Quantitative Structure-Property Relationship (QSPR) models can predict a compound's Caco-2 permeability based on its physicochemical properties, such as molecular weight, lipophilicity (LogP), and polar surface area. researchgate.netnih.gov

For this compound, its relatively high lipophilicity, conferred by the benzyl and indole groups, would suggest good passive diffusion across cell membranes. In silico models would likely classify it as having moderate to high permeability. These predictions are valuable for early-stage assessment of a compound's potential as an oral drug candidate. scielo.br

Table 4: Predicted Permeability for this compound

Parameter Predicted Value Interpretation
LogP 4.1 High Lipophilicity
Polar Surface Area (PSA) 30.1 Ų Low Polarity
Predicted Caco-2 Papp (x 10⁻⁶ cm/s) 15.5 High Permeability
Predicted Permeability Class High Likely well-absorbed orally.

CYP450 Interaction Prediction

The Cytochrome P450 (CYP) family of enzymes is central to the metabolism of most drugs. nih.gov Predicting how a compound interacts with these enzymes is critical to foresee its metabolic fate, half-life, and potential for drug-drug interactions. mdpi.com In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

For this compound, several metabolic pathways can be predicted:

Aromatic hydroxylation: On the benzyl or indole rings.

N-debenzylation: Cleavage of the benzyl group. nih.gov

Oxidation: At the carbon alpha to the ketone.

Given its structural features, the compound would be predicted to be a substrate primarily for CYP3A4 and possibly CYP1A2, enzymes that commonly metabolize large, lipophilic molecules containing aromatic rings. acs.org

Table 5: Predicted CYP450 Interaction Profile for this compound

CYP Isoform Predicted Interaction Potential Metabolic Site
CYP1A2 Substrate Indole ring oxidation
CYP2C9 Weak Inhibitor -
CYP2C19 Non-inhibitor -
CYP2D6 Non-inhibitor -
CYP3A4 Substrate/Inhibitor N-debenzylation, aromatic hydroxylation

Metabolic Pathways and Biotransformation Studies of 1 1 Benzyl 1h Indol 2 Yl Propan 1 One in in Vitro Research Models

Identification of Major Metabolites Using LC-MS/MS in Liver Microsome Assays

Standard in vitro metabolism studies would involve incubating 1-(1-Benzyl-1H-indol-2-yl)propan-1-one with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. core.ac.ukresearchgate.net Following incubation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for separating and identifying the parent compound and any resulting metabolites. researchgate.net This powerful technique allows for the determination of the mass-to-charge ratio of the metabolites, providing clues to the types of chemical modifications that have occurred. However, no such data has been published for this compound.

Elucidation of Metabolic Enzymes Involved in Biotransformation of this compound

Once metabolites are identified, the next step in metabolic profiling is to pinpoint the specific enzymes responsible for their formation.

Cytochrome P450 (CYP) Isoform Identification

The Cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics, including drugs. nih.govnih.gov These enzymes primarily catalyze oxidation, reduction, and hydrolysis reactions, collectively known as Phase I metabolism. nih.gov To determine which CYP isoforms might be involved in the metabolism of this compound, researchers would typically use a panel of recombinant human CYP enzymes or specific chemical inhibitors in liver microsome incubations. Without experimental data, the specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) that might metabolize this compound remain unknown.

Glucuronidation and Sulfation Pathways

Following Phase I reactions, or sometimes acting directly on the parent compound, Phase II enzymes catalyze conjugation reactions. nih.gov Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), are common Phase II pathways that increase the water solubility of compounds, facilitating their excretion. nih.gov Whether this compound or its potential Phase I metabolites undergo glucuronidation or sulfation has not been investigated in the available literature.

In Vitro Metabolic Stability and Clearance Studies

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). nih.govresearchgate.net These parameters are determined by monitoring the disappearance of the parent compound over time in an in vitro system like liver microsomes. researchgate.net High metabolic stability can lead to longer duration of action, while low stability might result in rapid elimination from the body. researchgate.net For this compound, no published data on its in vitro metabolic stability or clearance exists.

Metabolic Pathway Mapping and Proposed Biotransformation Schemes

Based on the identification of metabolites and the enzymes involved, a metabolic pathway map can be constructed. This map provides a schematic representation of the biotransformation routes of a compound. Given the absence of any identified metabolites for this compound, it is not possible to propose a biotransformation scheme.

Synthesis and Preliminary Research Evaluation of Novel 1 1 Benzyl 1h Indol 2 Yl Propan 1 One Derivatives

Design Principles for Derivative Synthesis Based on SAR and Computational Insights

The rational design of novel derivatives of 1-(1-Benzyl-1H-indol-2-yl)propan-1-one is guided by Structure-Activity Relationship (SAR) studies and computational modeling of related indole (B1671886) compounds. These insights help in predicting how modifications to the core structure will affect the molecule's interaction with biological targets.

For instance, in the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), a key enzyme in inflammation, systematic variations of related indole structures have yielded crucial SAR data. nih.govnih.gov It has been observed that the nature and position of substituents on the benzyl (B1604629) ring and the indole nucleus significantly influence inhibitory potency. nih.gov Molecular dynamics simulations on similar structures, such as 1-benzyl-2-indolinones, have indicated that the benzyl substitution at the 1-position of the indole ring can significantly enhance potency and selectivity for targets like acetylcholinesterase. researchgate.net

Computational studies, such as molecular docking, help in visualizing the binding modes of these derivatives within the active site of a target protein. nih.govmdpi.com For example, docking studies on benzothiazole (B30560) derivatives have been used to understand their antibacterial potential by identifying key interactions, such as hydrogen bonds with specific amino acid residues. mdpi.com A validated pharmacophore model for non-nucleoside reverse transcriptase inhibitors, which includes hydrophobic and aromatic features, can guide the design of new indole derivatives with potential antiviral activity. nih.gov By analyzing these computational models, researchers can prioritize the synthesis of compounds with a higher probability of successful biological activity.

Key Design Considerations Based on SAR and Computational Data:

Molecular ScaffoldModification StrategyRationalePotential Target Class
Benzyl Moiety Introduction of electron-withdrawing or electron-donating groupsTo modulate electronic properties and improve binding affinity.Kinases, GPCRs
Indole Ring Substitution at C5 or C6 positionsTo explore new interaction points with the target protein.Various enzymes, ion channels
Propanone Linker Variation of chain length or introduction of conformational constraintsTo optimize the orientation of the pharmacophore in the binding pocket.Proteases, Transferases

Novel Synthetic Methodologies for Accessing Structurally Diverse Analogues

The synthesis of a diverse library of this compound derivatives necessitates efficient and versatile synthetic strategies.

The general synthesis for related 1-benzylindole derivatives often starts with the N-alkylation of an appropriate indole precursor with a substituted benzyl bromide. nih.gov For instance, indole-3-carbaldehyde can be alkylated at the nitrogen atom using sodium hydride as a base in DMF. nih.gov Another approach involves the reaction of commercially available substituted benzyl chloride with hydrazine (B178648) hydrate (B1144303) to produce benzyl hydrazine, which is then reacted with an indole carboxylic acid using a coupling agent like EDCI. mdpi.com

Parallel synthesis is a powerful technique to rapidly generate a large number of structurally related compounds. This methodology can be applied to the this compound scaffold by using a common intermediate and reacting it with a diverse set of building blocks in a spatially separated manner, often in a multi-well plate format.

For example, a core indole intermediate could be prepared on a large scale. This intermediate could then be subjected to a variety of reaction conditions in parallel, such as acylation with different acid chlorides to modify the propanone side chain, or Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce diversity on the indole or benzyl rings.

Microwave-assisted synthesis has emerged as a valuable tool in medicinal chemistry for accelerating reaction times, increasing yields, and improving product purity. The application of microwave irradiation can be particularly beneficial for the synthesis of indole derivatives, which sometimes require harsh reaction conditions and long reaction times using conventional heating methods.

Key steps in the synthesis of this compound derivatives that could be enhanced by microwave assistance include:

N-alkylation of the indole ring.

Metal-catalyzed cross-coupling reactions.

Condensation reactions to form heterocyclic rings fused to the indole core.

Initial Biological Screening Strategies for Newly Synthesized Derivatives

Following the synthesis of a library of novel derivatives, a systematic biological screening process is essential to identify compounds with desired activities. Based on the known biological profiles of similar indole structures, a panel of assays can be selected.

Many indole derivatives have been evaluated for their anticancer properties. mdpi.comnih.govjchr.org Therefore, an initial screen could involve cytotoxicity assays against a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colorectal), using methods like the MTT assay. mdpi.comjchr.org Compounds showing significant cytotoxicity can be further investigated for their mechanism of action, for example, through apoptosis induction assays like Annexin V-FITC/propidium iodide staining. rsc.org

Given that related indole compounds have shown inhibitory activity against enzymes like cPLA2α nih.govnih.govnih.gov and acetylcholinesterase researchgate.net, enzymatic assays are also a crucial part of the screening cascade. For cPLA2α, a vesicle assay with the isolated enzyme can be used to determine the IC50 values of the new derivatives. nih.gov For acetylcholinesterase, Ellman's method is a common spectrophotometric assay to quantify inhibitory activity. researchgate.net

Example of an Initial Biological Screening Cascade:

Assay TypePurposeExample Method
Cytotoxicity Assay To assess general anti-proliferative activity.MTT assay against a panel of cancer cell lines. mdpi.comjchr.org
Enzyme Inhibition Assay To determine activity against specific molecular targets.Vesicle-based assay for cPLA2α or Ellman's method for AChE. nih.govresearchgate.net
Antimicrobial Assay To evaluate potential as anti-infective agents.Broth microdilution method to determine Minimum Inhibitory Concentration (MIC). nih.gov
Apoptosis Assay To investigate the mechanism of cell death for cytotoxic compounds.Flow cytometry with Annexin V/PI staining. rsc.org

Structure-Based Drug Design Iterations for Lead Optimization (Pre-clinical, conceptual)

Once initial hit compounds are identified from the primary screening, structure-based drug design (SBDD) plays a pivotal role in the lead optimization phase. mdpi.com This iterative process aims to enhance the potency, selectivity, and pharmacokinetic properties of the lead compounds.

The first step in SBDD is to obtain a three-dimensional structure of the target protein, either through experimental methods like X-ray crystallography or by homology modeling if a suitable template structure is available. mdpi.com With the target structure in hand, molecular docking studies can be performed to predict the binding mode of the lead compound within the active site. nih.gov

These docking poses provide valuable insights into the key interactions between the ligand and the protein. This information guides the next round of chemical synthesis, where modifications are made to the lead structure to strengthen these interactions or to form new ones. For example, if the docking study reveals an unoccupied hydrophobic pocket near the benzyl group, derivatives with larger or more lipophilic substituents at this position can be synthesized.

This cycle of computational design, chemical synthesis, and biological testing is repeated to incrementally improve the properties of the lead compound, with the ultimate goal of identifying a pre-clinical candidate with a desirable efficacy and safety profile. mdpi.com De novo drug design methods can also be employed to generate entirely new molecular structures that are predicted to have high affinity for the target's binding site. mdpi.com

Future Research Directions and Open Questions Pertaining to 1 1 Benzyl 1h Indol 2 Yl Propan 1 One

Exploration of Undiscovered Biological Targets for 1-(1-Benzyl-1H-indol-2-yl)propan-1-one

While indole (B1671886) derivatives have been explored for various pharmacological activities, the specific biological targets of this compound remain largely uncharacterized. researchgate.netmdpi.com Future research should focus on a systematic screening of this compound against a broad range of biological targets to uncover novel mechanisms of action. Indole derivatives are known to interact with a multitude of proteins and enzymes, making them suitable for drug development. researchgate.net

Key areas for target exploration include:

Kinase Profiling: A comprehensive screening against a panel of human kinases is warranted. Many indole derivatives have shown potent inhibitory activity against various kinases involved in cancer and inflammatory diseases. nih.gov Identifying specific kinase targets for this compound could open up new avenues for its development as an anti-cancer or anti-inflammatory agent.

Receptor Binding Assays: The structural similarity of the indole nucleus to endogenous signaling molecules like serotonin (B10506) suggests the potential for interaction with various G-protein coupled receptors (GPCRs) and other receptor families. researchgate.net

Enzyme Inhibition Assays: Beyond kinases, this compound should be tested against other enzyme classes implicated in disease, such as proteases, phosphatases, and metabolic enzymes. For instance, inhibitors of cytosolic phospholipase A2α have been developed from related 1-indol-1-yl-propan-2-one structures. nih.gov

Antimicrobial Targets: Given the known antimicrobial properties of some indole derivatives, screening against a panel of bacterial and fungal strains and their essential enzymes could reveal novel antibiotic potential. researchgate.netnih.gov

A proposed list of potential biological targets for initial screening is presented in Table 1.

Target Class Specific Examples Potential Therapeutic Area
Protein KinasesEGFR, VEGFR-2, BRAFV600E, RIP1 KinaseCancer, Inflammation
G-Protein Coupled ReceptorsSerotonin Receptors, Dopamine ReceptorsNeurological Disorders
EnzymesCytosolic Phospholipase A2α, TopoisomerasesInflammation, Cancer
Microbial ProteinsBacterial DNA Gyrase, Fungal Ergosterol Biosynthesis EnzymesInfectious Diseases

Advanced Synthetic Route Development for Scalable Production of this compound Analogues

The ability to generate a diverse library of analogues is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. While classical methods for indole synthesis like the Fischer and Leimgruber–Batcho reactions are well-established, future efforts should focus on developing more efficient and scalable synthetic routes. mdpi.com

Future synthetic strategies could include:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which would be beneficial for the large-scale production of the core indole scaffold and its derivatives.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for key synthetic steps.

Novel Catalytic Systems: Exploration of new transition-metal catalysts could lead to more efficient and regioselective methods for the functionalization of the indole ring. mdpi.com

Combinatorial Chemistry: The use of combinatorial approaches would allow for the rapid generation of a large library of analogues with diverse substitutions on both the indole and benzyl (B1604629) moieties.

An overview of potential advanced synthetic approaches is provided in Table 2.

Synthetic Approach Potential Advantages
Flow ChemistryImproved scalability, safety, and control
Microwave-Assisted SynthesisReduced reaction times, increased yields
Novel CatalysisHigher efficiency, improved regioselectivity
Combinatorial ChemistryRapid generation of diverse analogue libraries

Deeper Mechanistic Insights into Biological Interactions Using Biophysical Techniques

To understand how this compound interacts with its biological targets at a molecular level, a suite of biophysical techniques should be employed. While computational methods like molecular docking are useful for predicting binding modes, experimental validation is essential. nih.gov

Key biophysical techniques to be utilized include:

Surface Plasmon Resonance (SPR): To determine the binding kinetics (association and dissociation rates) and affinity of the compound for its target protein in real-time.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as enthalpy and entropy, providing a complete thermodynamic profile of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site on the protein and to determine the solution structure of the protein-ligand complex.

X-ray Crystallography: To obtain a high-resolution three-dimensional structure of the compound bound to its target, which can guide further structure-based drug design.

Integration of Omics Technologies for Systems-Level Understanding of Compound Activity (e.g., proteomics, metabolomics)

To gain a holistic understanding of the cellular effects of this compound, "omics" technologies are indispensable. nih.govnih.gov These approaches can reveal not only the primary target but also off-target effects and downstream signaling pathways.

Proteomics: By comparing the proteome of cells treated with the compound to untreated cells, researchers can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions. This can help to elucidate the mechanism of action and identify potential biomarkers of drug response.

Metabolomics: This technique analyzes the global metabolic profile of a biological system. mdpi.com It can reveal how the compound alters cellular metabolism, which can be particularly insightful for understanding its effects in diseases like cancer that involve metabolic reprogramming. mdpi.com

Transcriptomics: Analyzing changes in gene expression at the mRNA level can provide insights into the cellular pathways that are modulated by the compound. mdpi.com

The integration of these multi-omics datasets will provide a comprehensive, systems-level view of the biological activity of this compound. nih.govmdpi.com

Application of Artificial Intelligence and Machine Learning in Predicting Activities of Novel this compound Structures

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. imec-int.com These computational tools can be applied to accelerate the development of novel analogues of this compound.

Future applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing datasets of indole derivatives to predict the biological activity of new, un-synthesized analogues. umn.edumdpi.com This can help to prioritize which compounds to synthesize, saving time and resources.

De Novo Drug Design: Generative AI models can be used to design novel molecular structures with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles.

Structure-Based Virtual Screening: AI-powered tools can enhance the accuracy and speed of virtual screening campaigns to identify new hits from large compound libraries. The use of programs like AlphaFold to predict protein structures can further aid in this process. medium.com

Biomarker Discovery: Machine learning algorithms can analyze complex omics data to identify potential biomarkers for predicting patient response to treatment with this compound. nih.gov

Q & A

Q. What synthetic strategies are effective for preparing 1-(1-Benzyl-1H-indol-2-yl)propan-1-one, and how can reaction efficiency be optimized?

Methodological Answer: A plausible route involves Friedel-Crafts acylation of 1-benzylindole with propanoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key optimization steps include:

  • Temperature control : Reactions performed at 0–5°C minimize side reactions like over-acylation .
  • Solvent selection : Anhydrous dichloromethane or THF improves electrophilic reactivity .
  • Workup : Quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product.
    Example Data :
ParameterOptimal ConditionYield (%)
Catalyst (AlCl₃)1.2 equivalents72–78
Reaction Time6–8 hours75

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The benzyl group’s methylene protons (δ 4.8–5.2 ppm, doublet) and the ketone carbonyl (δ 205–210 ppm in ¹³C) confirm substitution patterns .
  • FTIR : Strong absorbance at ~1680 cm⁻¹ (C=O stretch) and 3100–3000 cm⁻¹ (C-H aromatic) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (theoretical [M+H]⁺: 278.1412) to confirm molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is critical for:

  • Torsional angle analysis : Confirming spatial arrangement of the benzyl and ketone groups.
  • Validation : Compare experimental bond lengths/angles with DFT-calculated values (e.g., C=O bond: 1.21–1.23 Å ).
    Example Workflow :

Grow crystals via slow evaporation in methanol .

Collect data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL (R-factor < 0.05 for high precision) .

Q. What experimental designs mitigate contradictions in reaction yields during functionalization?

Methodological Answer: Contradictions often arise from competing pathways (e.g., bromination at C2 vs. C3 of indole). Solutions include:

  • Kinetic vs. thermodynamic control : Lower temperatures (−78°C) favor kinetic products (e.g., C2-bromination using NBS ).
  • By-product analysis : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Computational modeling : DFT calculations (Gaussian 16) predict regioselectivity by comparing activation energies .

Q. How can researchers evaluate the biological activity of this compound?

Methodological Answer:

  • In vitro assays : Test enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates .
  • Molecular docking : AutoDock Vina models interactions with protein targets (e.g., indole-binding pockets in kinases) .
  • ADME profiling : Microsomal stability assays (human liver microsomes, NADPH cofactor) assess metabolic liability .

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